2-Amino-4-phenylnicotinic acid

Lipophilicity XLogP3 Drug-likeness

2-Amino-4-phenylnicotinic acid (CAS 1707373-13-4) is a heterocyclic building block of formula C₁₂H₁₀N₂O₂ (MW 214.22 g·mol⁻¹), featuring a pyridine-3-carboxylic acid core substituted with an amino group at position 2 and a phenyl ring at position 4. It belongs to the broader class of 4-phenylnicotinic acid derivatives, which have been explored as scaffolds for acetylcholinesterase (AChE) inhibitors and kinase-targeting agents.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B13088594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenylnicotinic acid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=C2)N)C(=O)O
InChIInChI=1S/C12H10N2O2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
InChIKeyHEDHGRROKDRUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-phenylnicotinic Acid – Structural and Physicochemical Baseline for Procurement-Driven Differentiation


2-Amino-4-phenylnicotinic acid (CAS 1707373-13-4) is a heterocyclic building block of formula C₁₂H₁₀N₂O₂ (MW 214.22 g·mol⁻¹), featuring a pyridine-3-carboxylic acid core substituted with an amino group at position 2 and a phenyl ring at position 4 [1]. It belongs to the broader class of 4-phenylnicotinic acid derivatives, which have been explored as scaffolds for acetylcholinesterase (AChE) inhibitors and kinase-targeting agents [2]. The compound is supplied at ≥95% purity by multiple vendors and is primarily positioned as a research intermediate for medicinal chemistry and kinase inhibitor development programs .

Why 2-Amino-4-phenylnicotinic Acid Cannot Be Generically Substituted by Other Nicotinic Acid Building Blocks


Despite sharing a common molecular formula (C₁₂H₁₀N₂O₂) with positional isomers such as 2-amino-6-phenylnicotinic acid (CAS 65288-80-4) and 2-amino-5-phenylnicotinic acid (CAS 1196157-56-8), the regiospecific placement of the phenyl group at the 4-position of the pyridine ring fundamentally alters both the electronic environment of the 2-amino substituent and the conformational landscape accessible to downstream derivatization [1]. Similarly, the presence of the 2-amino group differentiates 2-amino-4-phenylnicotinic acid from the simpler 4-phenylnicotinic acid (CAS 103863-14-5) by introducing an additional hydrogen bond donor and a nucleophilic site that can participate in cyclization, amide coupling, or metal coordination reactions [2]. These structural distinctions translate into quantifiable differences in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly impact solubility, permeability, and target-binding potential—making generic substitution scientifically unsound without explicit comparative data [3].

Quantitative Comparative Evidence for 2-Amino-4-phenylnicotinic Acid Versus Closest Analogs


Lipophilicity Advantage: 2-Amino-4-phenylnicotinic Acid vs. 2-Aminonicotinic Acid

2-Amino-4-phenylnicotinic acid exhibits a computed XLogP3 of 2.2, compared to 1.5 for 2-aminonicotinic acid, representing a 0.7 log unit increase in lipophilicity contributed by the 4-phenyl substituent [1]. This shift moves the compound into the optimal lipophilicity range (XLogP 1–3) associated with favorable oral bioavailability and membrane permeability in drug-like molecules [2]. The 4-phenyl group increases molecular weight from 138.12 to 214.22 g·mol⁻¹ while maintaining identical hydrogen bond donor/acceptor counts (HBD 2, HBA 4) and an identical topological polar surface area (TPSA 76.2 Ų), indicating that the added lipophilicity is achieved without sacrificing hydrogen-bonding capacity [1].

Lipophilicity XLogP3 Drug-likeness Permeability

Hydrogen-Bond Donor Capacity: 2-Amino-4-phenylnicotinic Acid vs. 4-Phenylnicotinic Acid

2-Amino-4-phenylnicotinic acid provides two hydrogen bond donors (HBD 2), a direct consequence of its 2-amino substituent, whereas 4-phenylnicotinic acid (CAS 103863-14-5) has only one hydrogen bond donor (HBD 1) [1]. The additional HBD increases the topological polar surface area from 50.2 Ų (4-phenylnicotinic acid) to 76.2 Ų (target compound), representing a 52% increase in polar surface area that can enhance aqueous solubility and facilitate key hydrogen-bond interactions with biological targets [1]. The hydrogen bond acceptor count also differs: 4 for the target compound versus 3 for 4-phenylnicotinic acid [1].

Hydrogen bonding Drug design Solubility Target engagement

AChE Inhibitory Potential of 4-Phenylnicotinate Scaffolds: Class-Level Evidence Supporting the 2-Amino-4-phenylnicotinic Acid Core

In a comprehensive structure-activity relationship (SAR) study of 4-phenylnicotinate derivatives, Silva et al. (2013) demonstrated that the 4-phenylnicotinate core can support potent and selective human acetylcholinesterase (hAChE) inhibition. The most potent compound in the series, ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate (compound 18), exhibited an IC₅₀ of 0.25 ± 0.02 µM against hAChE [1]. The 2-amino-4-phenylnicotinic acid scaffold serves as a direct precursor to such 4-phenylnicotinate-based inhibitors, with the 2-amino group providing a synthetic handle for further elaboration. Phenoxyalkylamino-4-phenylnicotinates (compounds 2–7) in the same study were also active, confirming that the 4-phenylnicotinic acid core is pharmacophorically competent [1]. While no direct IC₅₀ is yet reported for the unsubstituted 2-amino-4-phenylnicotinic acid itself, the class-level data establish this scaffold as a validated starting point for AChE inhibitor development.

Acetylcholinesterase inhibition Alzheimer's disease Nicotinate scaffold CNS drug discovery

Regiochemical Differentiation: 2-Amino-4-phenyl vs. 2-Amino-6-phenyl vs. 2-Amino-5-phenylnicotinic Acid Isomers

2-Amino-4-phenylnicotinic acid (CAS 1707373-13-4) is one of three commercially available positional isomers of 2-amino-phenylnicotinic acid, alongside 2-amino-6-phenylnicotinic acid (CAS 65288-80-4) and 2-amino-5-phenylnicotinic acid (CAS 1196157-56-8) . Although all three isomers share the identical molecular formula (C₁₂H₁₀N₂O₂) and molecular weight (214.22 g·mol⁻¹), the position of the phenyl substituent dictates the electronic character of the pyridine ring and the steric environment around the synthetically useful 2-amino and 3-carboxylic acid groups. The 4-phenyl substitution places the phenyl ring in conjugation with the pyridine nitrogen (para-like orientation), whereas the 5-phenyl and 6-phenyl isomers alter the electron density distribution and the accessibility of the ring nitrogen for protonation or metal coordination . No published head-to-head biological or physicochemical comparison of these three isomers was identified in the literature, meaning that selection among them currently relies on synthetic objectives and the desired regiochemical vector for downstream derivatization.

Regiochemistry Positional isomer Scaffold diversity Medicinal chemistry

High-Impact Application Scenarios for 2-Amino-4-phenylnicotinic Acid Based on Comparative Evidence


Design of Cell-Permeable Kinase Inhibitor Probes Leveraging Optimal Lipophilicity

With an XLogP3 of 2.2—positioned in the favorable drug-like range and 0.7 log units higher than the simpler 2-aminonicotinic acid scaffold—2-amino-4-phenylnicotinic acid offers a superior starting point for synthesizing cell-permeable kinase inhibitor probes [1]. The 4-phenyl group contributes lipophilic bulk without altering hydrogen-bond donor/acceptor counts, enabling medicinal chemists to build focused libraries that balance passive permeability with target engagement. This property profile is particularly relevant for programs targeting intracellular kinases such as AKT, where the scaffold has been described as a component of kinase inhibitor design [2].

AChE-Focused CNS Drug Discovery Using the 4-Phenylnicotinate Pharmacophore

The validated activity of 4-phenylnicotinate derivatives against human AChE (IC₅₀ as low as 0.25 µM for optimized analogs) makes 2-amino-4-phenylnicotinic acid a strategic building block for CNS drug discovery programs targeting Alzheimer's disease [3]. The 2-amino group provides a synthetic handle for introducing diverse substituents via amide coupling or reductive amination, while the 3-carboxylic acid can be esterified to modulate physicochemical properties. The scaffold's two hydrogen bond donors (vs. one for 4-phenylnicotinic acid) may also enable additional target interactions within the AChE gorge [1].

Regiochemically Defined Heterocyclic Library Synthesis

When building a combinatorial library of nicotinic acid-derived compounds, the 4-phenyl regioisomer provides a unique substitution vector that is distinct from the 5-phenyl and 6-phenyl analogs . The 4-position places the phenyl ring in conjugation with the pyridine nitrogen, creating an extended π-system that can participate in π-stacking interactions with aromatic residues in protein binding sites. This regiochemical preference is critical for SAR campaigns where the spatial orientation of the phenyl group determines binding affinity and selectivity.

Metal Coordination and Catalysis Applications Exploiting Dual H-Bond Donor Capacity

The combination of a 2-amino group and a 3-carboxylic acid on the pyridine ring, along with the 4-phenyl substituent, creates a ligand scaffold with two hydrogen bond donors and four hydrogen bond acceptors—a profile that distinguishes it from the singly H-bond-donating 4-phenylnicotinic acid (TPSA 50.2 Ų vs. 76.2 Ų) [1]. This makes 2-amino-4-phenylnicotinic acid a versatile ligand for designing metal-organic frameworks or coordination complexes where both hydrogen bonding and π-stacking interactions are required for supramolecular assembly.

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